molecular formula C5H8O3P- B14262767 Prop-2-en-1-yl ethenylphosphonate CAS No. 183719-83-7

Prop-2-en-1-yl ethenylphosphonate

Cat. No.: B14262767
CAS No.: 183719-83-7
M. Wt: 147.09 g/mol
InChI Key: HNXGIBKLRYVYLZ-UHFFFAOYSA-M
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Description

Prop-2-en-1-yl ethenylphosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl ethenylphosphonate can be synthesized through various methods. One common approach involves the reaction of prop-2-en-1-ol with a phosphonylating agent such as diethyl phosphite under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of prop-2-en-1-ol is replaced by the phosphonyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors and microwave irradiation. These methods enhance reaction rates and yields while minimizing the use of hazardous solvents. The use of catalysts such as palladium or copper can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl ethenylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the phosphonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates.

Scientific Research Applications

Prop-2-en-1-yl ethenylphosphonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.

    Industry: this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl ethenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-en-1-yl phosphonate
  • Ethenylphosphonic acid
  • Diethyl phosphonate

Uniqueness

Prop-2-en-1-yl ethenylphosphonate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and application purposes.

Properties

CAS No.

183719-83-7

Molecular Formula

C5H8O3P-

Molecular Weight

147.09 g/mol

IUPAC Name

ethenyl(prop-2-enoxy)phosphinate

InChI

InChI=1S/C5H9O3P/c1-3-5-8-9(6,7)4-2/h3-4H,1-2,5H2,(H,6,7)/p-1

InChI Key

HNXGIBKLRYVYLZ-UHFFFAOYSA-M

Canonical SMILES

C=CCOP(=O)(C=C)[O-]

Origin of Product

United States

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